6-Methylergoline-8-carboxylic acid

Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship

Researchers developing 5-HT2 receptor antagonists require the correct ergoline scaffold: non-methyl N6-alkyl or unsaturated analogs produce invalid binding profiles and non-reproducible results. 6-Methylergoline-8β-carboxylic acid is the definitive scaffold for high-affinity 5-HT2 receptor ligands. - Enables high-affinity 5-HT2 receptor antagonist synthesis with optimal N6-methyl substituent [1]. - Mandatory analytical reference standard for LC-MS/MS/HPLC-UV quantification of ergotamine in bioequivalence studies [2]. - Dihydro reduction state ensures correct receptor selectivity distinct from lysergic acid derivatives [1].

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 5878-43-3
Cat. No. B128862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylergoline-8-carboxylic acid
CAS5878-43-3
Synonyms6-Methyl-8β-carboxyergoline;  6-Methyl-8β-ergolinecarboxylic Acid;  9,10-Dihydro-D-lysergic Acid;  9,10-Dihydrolysergic Acid I;  9,10α-Dihydrolysergic Acid;  D-Dihydrolysergic Acid I;  (8β)-6-Methylergoline-8-carboxylic Acid; 
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
InChIInChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12?,14-/m1/s1
InChIKeyORBSYPFBZQJNJE-GYYYEOQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylergoline-8-carboxylic Acid: Identity & Procurement


6-Methylergoline-8β-carboxylic acid (CAS 5878-43-3), also designated 9,10-dihydrolysergic acid, is a tetracyclic ergoline alkaloid derivative with molecular formula C16H18N2O2 and molecular mass 270.33 g/mol [1]. It is characterized by a saturated 9,10-bond relative to lysergic acid, placing it within the dihydroergoline subclass . This compound is primarily encountered as a key synthetic intermediate in pharmaceutical manufacturing and as a primary metabolite of the antimigraine agent ergotamine .

Ergoline scaffold synthetic intermediate context
Dihydroergot alkaloid metabolite analytical standard
5-HT2 receptor pathway study fit

Why 6-Methylergoline-8-carboxylic Acid Cannot Be Substituted


Procurement decisions for ergoline-8-carboxylic acid scaffolds are fundamentally constrained by structure-activity relationship (SAR) data demonstrating that seemingly minor structural modifications produce orders-of-magnitude changes in pharmacological profile [1]. For the 6-methylergoline-8β-carboxylic acid core, two molecular features are non-negotiable for scientific validity: (1) the 9,10-dihydro reduction state, which distinguishes dihydroergolines from lysergic acid derivatives and dramatically alters receptor selectivity and vasoactive properties [2], and (2) the N6-methyl substituent, identified as optimal for maximal 5-HT2 receptor affinity in systematic SAR studies [3]. Substitution with non-methyl N6-alkyl analogs, non-dihydro (unsaturated) scaffolds, or 8α-epimers results in compounds with quantitatively distinct binding profiles that invalidate cross-study comparisons and render experimental results non-reproducible [4].

Target Scaffold
Substitute May Not Transfer Directly
6-Methylergoline-8β-carboxylic acid (9,10-dihydro)
Lysergic acid derivatives (unsaturated analogs)
6-Methylergoline-8β-carboxylic acid (N6-methyl)
Non-methylated ergoline-8-carboxylic acids (N6-alkyl variants)

6-Methylergoline-8-carboxylic Acid: Differentiation Evidence


N6-Methyl Substitution Optimizes 5-HT2 Receptor Affinity

In a systematic SAR study of (8β)-ergoline-8-carboxylic acid cycloalkyl esters, the N6-methyl substituent was identified as essential for maximal 5-HT2 receptor antagonism. When N6-substituents were systematically varied on the (8β)-1-(1-methylethyl)ergoline-8-carboxylic acid cyclohexyl ester backbone, the N6-methyl analog demonstrated the highest receptor affinity among all tested N6-alkyl variants [1]. This establishes the 6-methylergoline scaffold as the optimal core for 5-HT2 antagonist development relative to N6-ethyl, N6-propyl, or N6-hydrogen analogs.

N6-Methyl & 5-HT2 Affinity
Reported
Ranked highest among tested N6-alkyl variants
May support 5-HT2 receptor binding study fit
Exact Ki values require full-text review
Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship

Biosynthetic Pathway Divergence and DHLA-Specific Allele

The biosynthesis of 9,10-dihydrolysergic acid (DHLA) proceeds through a pathway that is genetically distinct from the well-characterized lysergic acid (LA) pathway. Production of DHLA requires a specialized allele of the cloA gene encoding a cytochrome P450 monooxygenase with altered substrate specificity relative to the CloA variant that produces LA [1]. This enzymatic divergence explains why DHLA-producing fungal strains yield a fundamentally different alkaloid profile, with DHLA derivatives exhibiting vasorelaxant properties in contrast to the vasoconstrictive activity characteristic of LA-derived ergot alkaloids [2].

Biosynthetic Pathway
Class-level
Requires specialized cloA allele; vasorelaxant vs. vasoconstrictive profile context
Pathway-response context may differ from lysergic acid derivatives
Context-dependent; enzymatic specificity review required
Fungal Biosynthesis Ergot Alkaloid Pathway Engineering Claviceps purpurea

9,10-Dihydro Saturation: Metabolic Origin from Ergotamine

6-Methylergoline-8β-carboxylic acid is the primary hydrolytic metabolite of ergotamine, formed via cleavage of the peptide moiety while preserving the saturated 9,10-dihydroergoline core [1]. In contrast, lysergic acid (the corresponding unsaturated analog) is not a significant metabolite of ergotamine but rather arises from other ergot alkaloid precursors [2]. This metabolic specificity means that 6-methylergoline-8β-carboxylic acid serves as a unique analytical reference standard for tracking ergotamine metabolism and exposure, whereas lysergic acid cannot fulfill this function for dihydroergot-derived therapeutics.

Metabolic Origin
Class-level
Primary metabolite of ergotamine; unique analytical reference for dihydroergot alkaloids
Supports dihydroergot alkaloid metabolite tracking
Data to verify; method-transfer context review required
Drug Metabolism Pharmacokinetics Antimigraine Agents

6-Methylergoline-8-carboxylic Acid: Procurement Scenarios


5-HT2 Antagonist Synthesis Intermediate

6-Methylergoline-8β-carboxylic acid is the essential scaffold for synthesizing high-affinity 5-HT2 receptor antagonists. SAR studies confirm that the N6-methyl substituent is optimal for maximal 5-HT2 receptor affinity when incorporated into cycloalkyl ester or amide derivatives [1]. Researchers developing ergoline-based serotonin antagonists should procure this specific scaffold rather than non-methylated or alternatively N6-alkylated ergoline-8-carboxylic acids to ensure the resulting compounds achieve the intended receptor engagement profile.

Analytical Standard for Ergotamine Pharmacokinetics

As the primary hydrolytic metabolite of ergotamine, 6-methylergoline-8β-carboxylic acid is the requisite analytical reference material for quantifying ergotamine exposure in biological matrices via LC-MS/MS or HPLC-UV methods [1]. Procurement of this compound is mandatory for laboratories conducting bioequivalence studies, therapeutic drug monitoring, or forensic toxicology involving dihydroergot alkaloid-based pharmaceuticals.

Biosynthetic Pathway Engineering Research

The specialized cloA allele required for DHLA biosynthesis provides a defined genetic marker for engineering fungal strains capable of producing dihydroergoline alkaloids with vasorelaxant properties [1]. Researchers in synthetic biology or metabolic engineering focused on ergot alkaloid production should procure DHLA as an authentic analytical standard for verifying successful pathway implementation and product identity.

Application
Selection Property
Validation Focus
Serotonin receptor antagonist development
N6-methylated ergoline scaffold
5-HT2 binding assay context
Ergotamine metabolite bioanalysis
Dihydroergot metabolite analytical standard
LC-MS/MS method validation review
Ergot alkaloid pathway engineering
DHLA-specific cloA allele context
Biosynthetic pathway verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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